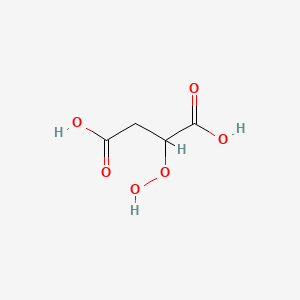

2-Hydroperoxybutanedioic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94587-97-0 |

|---|---|

Molecular Formula |

C4H6O6 |

Molecular Weight |

150.09 g/mol |

IUPAC Name |

2-hydroperoxybutanedioic acid |

InChI |

InChI=1S/C4H6O6/c5-3(6)1-2(10-9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8) |

InChI Key |

FHBQJITVCUIQDV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)OO)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Controlled Synthesis of 2-Hydroperoxybutanedioic Acid and its Research-Oriented Derivatives

The controlled introduction of a hydroperoxy functional group onto a butanedioic acid scaffold necessitates sophisticated synthetic strategies to manage the inherent reactivity of the peroxide bond and to achieve the desired regioselectivity and stereoselectivity.

Chemo- and Regioselective Oxidation Strategies for Butanedioic Acid Precursors

The primary challenge in the synthesis of this compound lies in the selective oxidation of the C-2 position of a butanedioic acid precursor, such as succinic acid or its derivatives. Direct oxidation of the saturated C-H bond is a formidable task due to its high bond dissociation energy. bohrium.com

One potential strategy involves the use of precursors with a pre-installed functional group that can direct or facilitate the introduction of the hydroperoxy moiety. For instance, the enolate of a protected butanedioic acid derivative could react with molecular oxygen or other electrophilic oxygen sources. However, controlling the subsequent reduction of the resulting peroxide species to the desired hydroperoxide without over-reduction to the alcohol would be critical.

Another approach could involve the regioselective halogenation of a butanedioic acid derivative at the C-2 position, followed by nucleophilic substitution with hydrogen peroxide. The choice of halogen and reaction conditions would be crucial to avoid side reactions, such as elimination to form maleic or fumaric acid derivatives.

The direct C-H hydroperoxidation of a suitable butanedioic acid precursor, while challenging, could be envisioned using powerful oxidizing systems. Research into the oxidation of saturated hydrocarbons often employs potent reagents that can activate C-H bonds, though selectivity remains a significant hurdle. bohrium.com

Stereoselective Approaches to this compound Synthesis

The synthesis of an enantiomerically pure form of this compound would require a stereoselective approach. This could be achieved through several conceptual pathways. The use of a chiral catalyst to control the facial selectivity of the oxidation of a prochiral precursor is a common strategy in asymmetric synthesis. acs.org

Alternatively, a chiral auxiliary attached to the butanedioic acid backbone could direct the incoming hydroperoxy group to one face of the molecule. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Another avenue involves the kinetic resolution of a racemic mixture of this compound or a suitable precursor. This could be accomplished using a chiral catalyst that selectively reacts with one enantiomer, leaving the other unreacted. For instance, enzymatic resolutions using lipases or other hydrolases have been employed for the kinetic resolution of racemic hydroperoxides.

Drawing inspiration from the stereoselective peroxidation of unsaturated carbonyl compounds, a precursor such as 2-oxosuccinic acid could potentially undergo asymmetric hydroperoxidation. nih.gov

Catalytic Systems for Hydroperoxide Formation: Mechanistic Insights

The development of catalytic systems is paramount for the efficient and selective synthesis of hydroperoxides. Both transition metal complexes and organocatalysts offer distinct advantages and mechanistic pathways for the formation of the hydroperoxy group.

Transition metal catalysts are well-known to facilitate oxidation reactions, including the activation of C-H bonds. nih.gov For the synthesis of this compound, a transition metal catalyst could, in principle, activate a C-H bond at the C-2 position of a butanedioic acid precursor, leading to the formation of a metal-alkyl intermediate. Subsequent reaction with molecular oxygen could then generate a metal-peroxo species, which upon protonolysis would yield the desired hydroperoxide.

A variety of transition metals, including iron, copper, and ruthenium, have been investigated for C-H oxidation. bohrium.comnih.gov The ligand environment around the metal center plays a crucial role in tuning the catalyst's reactivity and selectivity.

Table 1: Hypothetical Transition Metal-Catalyzed Hydroperoxidation of a Butanedioic Acid Precursor

| Catalyst System | Proposed Active Species | Key Mechanistic Steps | Potential Challenges |

| Iron(II/III) complex | High-valent iron-oxo species | C-H abstraction by Fe=O, oxygen rebound | Over-oxidation to the ketone or alcohol, catalyst deactivation |

| Copper(I/II) complex | Copper-hydroperoxo or -peroxo species | Radical chain mechanism or concerted oxygenation | Lack of selectivity, competing side reactions |

| Ruthenium(II/III) complex | Ruthenium-oxo or -peroxo species | Hydrogen atom transfer, formation of Ru-OOH | Catalyst cost, potential for oxidative degradation of the substrate |

This table presents hypothetical pathways based on known transition metal-catalyzed oxidations.

The mechanism often involves the generation of highly reactive oxygen species. For example, in some iron-catalyzed systems, a high-valent iron-oxo species is proposed to be the key oxidant that abstracts a hydrogen atom from the substrate. mdpi.com

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for various transformations. rsc.org In the context of hydroperoxide synthesis, organocatalysts can activate hydrogen peroxide or other oxygen sources to facilitate their addition to a substrate.

For the synthesis of this compound, an organocatalytic approach could involve the activation of a precursor like 2-oxosuccinic acid. Chiral amines or their derivatives could form a reactive enamine intermediate with the keto-acid, which would then be susceptible to attack by hydrogen peroxide. The chirality of the catalyst would direct the approach of the peroxide, leading to an enantioselective synthesis.

Another possibility is the use of organocatalysts that can activate hydrogen peroxide itself, making it a more potent nucleophile. For instance, certain ketones have been shown to form dioxiranes in the presence of a base and hydrogen peroxide, which can then act as powerful oxygen transfer agents.

Table 2: Hypothetical Organocatalytic Synthesis of this compound

| Catalyst Type | Mode of Activation | Proposed Intermediate | Key Advantages |

| Chiral Primary/Secondary Amine | Enamine formation with a keto-precursor | Chiral enamine | High enantioselectivity, metal-free conditions |

| Ketone/Carbonate | Formation of a more reactive oxygen species | Dioxirane/Peroxycarbonate | Activation of less reactive substrates |

| Chiral Phosphine | Nucleophilic catalysis | Phosphonium peroxide | Potential for unique reactivity patterns |

This table outlines plausible organocatalytic strategies based on established principles.

The mechanisms in organocatalysis often rely on the formation of transient, covalent intermediates that lower the activation energy of the reaction and control the stereochemical outcome.

Green Chemistry Principles Applied to this compound Synthesis Methodologies

The principles of green chemistry are increasingly important in the design of synthetic routes. The synthesis of this compound could be made more environmentally benign by adhering to these principles.

A key aspect of green chemistry is the use of safer and more environmentally friendly reagents. Hydrogen peroxide is considered a green oxidant as its primary byproduct is water. doria.fi The direct synthesis of hydrogen peroxide from hydrogen and oxygen is an area of active research, aiming to replace the current energy-intensive anthraquinone (B42736) process. illinois.edu

The choice of solvent is another critical factor. The use of compressed carbon dioxide as a solvent for oxidation reactions has been explored as a green alternative to volatile organic compounds. Water would be the ideal solvent from a green chemistry perspective, although the solubility of organic substrates can be a limitation.

Catalytic methods are inherently greener than stoichiometric approaches as they reduce waste by using small amounts of a substance to carry out the reaction multiple times. The development of highly efficient and recyclable catalysts, whether transition metal-based or organocatalytic, would be a significant step towards a sustainable synthesis of this compound.

Furthermore, designing the synthesis to be atom-economical, meaning that a high proportion of the atoms in the reactants are incorporated into the final product, is a core principle of green chemistry. A direct C-H hydroperoxidation would be a highly atom-economical route.

Solvent Effects and Environmentally Benign Reaction Media

The choice of solvent is a critical parameter in the synthesis of peroxycarboxylic acids, significantly influencing reaction rates and yields. In enzyme-catalyzed formations, such as those employing lipases for the perhydrolysis of carboxylic acids, solvent polarity and miscibility with water play a crucial role. Research into lipase-catalyzed generation of peroxy acids has shown that water-immiscible organic solvents often provide higher yields compared to water-miscible ones. This is attributed to the enzyme's enhanced stability and activity at the water-solvent interface in a two-phase system.

The pursuit of environmentally benign reaction media has led to explorations of greener alternatives to conventional, often hazardous, organic solvents. asiaresearchnews.com A significant advancement is the use of solid acid catalysts, such as cation exchange resins, which offer higher catalytic activity compared to aluminosilicates and can be easily recovered and reused, minimizing waste. researchgate.net Furthermore, innovative approaches have demonstrated the synthesis of peracids from aldehydes using only sunlight and atmospheric oxygen, representing a substantial step forward in green chemistry by avoiding harsh reagents and minimizing energy consumption. asiaresearchnews.com Lipase-mediated synthesis also represents a green approach, proceeding under mild conditions with catalytic amounts of the parent carboxylic acid.

Table 1: Effect of Solvent on Lipase-Catalyzed Peroxy Acid Generation

| Solvent | Relative Yield | Rationale |

|---|---|---|

| Toluene | High | Water-immiscible, favors enzyme activity at the interface. |

| Hexane | High | Water-immiscible, supports efficient lipase (B570770) catalysis. |

| Dioxane | Low | Water-miscible, may not support optimal enzyme conformation. |

| Acetonitrile | Low | Water-miscible, can lead to lower synthetic performance. |

This table is generated based on findings for general lipase-catalyzed peroxy acid synthesis, providing a model for the behavior expected in the synthesis of this compound.

Atom Economy and Reaction Efficiency in Synthetic Routes

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comwikipedia.org It provides a theoretical measure of how little waste a reaction could produce, distinguishing it from reaction yield, which measures the practical efficiency of a specific experimental run. acs.orgmonash.edu The formula for atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from succinic acid and hydrogen peroxide, the reaction is:

C₄H₆O₄ (Succinic Acid) + H₂O₂ (Hydrogen Peroxide) → C₄H₆O₅ (this compound) + H₂O (Water)

While water is formed as a coproduct, in many syntheses of peroxy acids from their corresponding carboxylic acids, the reaction is considered an equilibrium process where the peroxy acid is the primary desired product. researchgate.net For the purpose of a strict atom economy calculation where only the peroxy acid is the target, the reaction can be viewed as an addition. However, a more common synthetic route involves an acid catalyst and results in the elimination of water.

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| Succinic Acid | C₄H₆O₄ | 118.09 | Reactant |

| Hydrogen Peroxide | H₂O₂ | 34.01 | Reactant |

| This compound | C₄H₆O₅ | 134.09 | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

| Total Reactant Mass | 152.10 |

| Atom Economy | | 88.16% | |

This calculation demonstrates a relatively high atom economy. Reaction efficiency, on the other hand, is expressed as the percentage yield, which compares the actual amount of product isolated to the theoretical maximum. monash.edu Factors like incomplete conversion, side reactions, and losses during purification can cause the percentage yield to be significantly lower than the theoretical atom economy. primescholars.com High atom economy is a hallmark of addition and rearrangement reactions, while substitution and elimination reactions tend to be less atom-economical. acs.org

Reaction Mechanisms of this compound Formation

Radical Chain Mechanisms in Autoxidation Processes Leading to Hydroperoxides

The formation of hydroperoxides can occur via autoxidation, a radical chain reaction involving atmospheric oxygen. youtube.com This process is characterized by three distinct phases: initiation, propagation, and termination. lumenlearning.comlibretexts.org

Initiation: The reaction begins with the formation of a free radical. This can be triggered by heat or light, causing the homolytic cleavage of a weak bond in an initiator molecule, or through the slow, direct reaction of a substrate with oxygen. libretexts.orgwiley-vch.de For succinic acid, an initiator (In•) would abstract a hydrogen atom from one of the methylene (B1212753) (-CH₂-) groups.

In-In → 2 In•

In• + HOOC-CH₂-CH₂-COOH → In-H + HOOC-CH•-CH₂-COOH

Propagation: This is the self-sustaining cycle where the majority of the product is formed. The carbon-centered radical (succinyl radical) reacts rapidly with molecular oxygen (a diradical) to form a peroxyl radical. wiley-vch.de This peroxyl radical then abstracts a hydrogen atom from another molecule of succinic acid, forming the this compound product and regenerating the carbon-centered radical, which continues the chain. lumenlearning.com

HOOC-CH•-CH₂-COOH + O₂ → HOOC-CH(OO•)-CH₂-COOH (Peroxyl radical)

HOOC-CH(OO•)-CH₂-COOH + HOOC-CH₂-CH₂-COOH → HOOC-CH(OOH)-CH₂-COOH (this compound) + HOOC-CH•-CH₂-COOH

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. libretexts.org

2 HOOC-CH(OO•)-CH₂-COOH → Non-radical products + O₂

This mechanism explains the formation of hydroperoxides upon exposure of organic compounds to air and is particularly relevant for compounds with susceptible C-H bonds, such as those adjacent to carbonyl groups or other activating features. youtube.com

Concerted Pathways for Peracid Formation from Activated Substrates

The synthesis of a peroxycarboxylic acid from its corresponding carboxylic acid and hydrogen peroxide is typically achieved through an acid-catalyzed nucleophilic acyl substitution, also known as perhydrolysis. researchgate.net While the term "concerted mechanism" is famously associated with the subsequent reactions of peroxy acids (e.g., the Prilezhaev epoxidation), the formation of the peroxy acid itself is generally a stepwise process. youtube.comlibretexts.org

The mechanism involves the following steps:

Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen of succinic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of hydrogen peroxide acts as the nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the existing hydroxyl groups in the intermediate.

Elimination of Water: The intermediate collapses, eliminating a molecule of water (a good leaving group) and reforming the carbonyl double bond, yielding the protonated peroxycarboxylic acid.

Deprotonation: The final product, this compound, is formed upon deprotonation.

This pathway, while stepwise, is the established mechanism for the formation of peroxy acids from carboxylic acids in the presence of hydrogen peroxide and an acid catalyst. researchgate.net

Computational Validation of Reaction Energetics and Transition States in Synthesis

Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling the energetics and structures of reactants, intermediates, transition states, and products. rsc.org Techniques like Density Functional Theory (DFT) are used to map out the potential energy surface of a reaction, allowing researchers to validate proposed mechanistic pathways. nih.gov

For the synthesis of this compound, computational studies can:

Compare Mechanistic Pathways: By calculating the activation energies (the energy barriers of the transition states) for both the radical autoxidation and the acid-catalyzed perhydrolysis pathways, computational models can predict which mechanism is more kinetically favorable under specific conditions.

Analyze Transition State Structures: These models can determine the geometry of the transition states, providing insight into the atomic-level interactions that occur during the bond-breaking and bond-forming processes. For instance, in the perhydrolysis mechanism, calculations can confirm the structure of the tetrahedral intermediate and the subsequent transition state for water elimination.

Evaluate Catalyst Effects: Computational methods are employed to study the role of catalysts, such as the interaction of a solid acid catalyst surface with the succinic acid molecule, to understand how the catalyst lowers the activation energy of the reaction. rsc.org

By correlating calculated data, such as reaction energy profiles and theoretical spectroscopic values, with experimental results, computational chemistry offers a robust validation of the proposed reaction energetics and transition states in the synthesis of hydroperoxides and peroxy acids. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Hydroperoxybutanedioic Acid

Oxidative Transformations Mediated by 2-Hydroperoxybutanedioic Acid

As a peroxy acid, this compound is anticipated to participate in a range of oxidative transformations, including the Baeyer-Villiger oxidation of ketones, epoxidation of olefins, and the oxidation of heteroatoms such as sulfur and nitrogen. The presence of two carboxylic acid functionalities may influence its solubility and catalytic activity in these reactions.

Baeyer-Villiger Oxidation Reactions: Substrate Scope and Mechanistic Details

The Baeyer-Villiger oxidation is a well-established method for the conversion of ketones to esters or lactones using peroxy acids. Peroxysuccinic acid, a close analog of this compound, has been shown to be an effective reagent for this transformation. Theoretical studies on the Baeyer-Villiger reaction of polymethoxybenzaldehydes with peroxysuccinic acid suggest a concerted mechanism for the aryl migration step.

The reaction is believed to proceed via the Criegee intermediate, formed by the nucleophilic attack of the peroxy acid on the protonated carbonyl group of the ketone. The subsequent migration of a substituent from the ketone to the adjacent oxygen atom of the peroxy group leads to the formation of the ester or lactone product. The regioselectivity of the reaction is governed by the migratory aptitude of the substituents, with tertiary alkyl groups generally migrating in preference to secondary, aryl, and primary alkyl groups.

While specific substrate scope data for this compound is not extensively documented in publicly available literature, the reactivity of peroxysuccinic acid suggests its utility in the oxidation of various cyclic and acyclic ketones.

| Substrate | Oxidizing Agent | Product | Notes |

| Cyclopentanone | Peroxysuccinic acid | δ-Valerolactone | Mentioned in the context of lactone synthesis. |

| Cyclohexanone | Peroxysuccinic acid | ε-Caprolactone | A common transformation in polymer precursor synthesis. |

| Polymethoxybenzaldehydes | Peroxysuccinic acid | Corresponding formates | Theoretical studies support a concerted mechanism. |

| α-Substituted Cyclohexanones | Peroxysuccinic acid | Substituted Lactones | Theoretical studies on regioselectivity have been conducted. |

Epoxidation of Olefins: Stereochemical Control and Reaction Kinetics

Peroxy acids are widely used for the epoxidation of alkenes, a reaction that proceeds via the "butterfly mechanism" where an oxygen atom is transferred from the peroxy acid to the double bond in a concerted fashion. This typically results in syn-addition of the oxygen atom to the plane of the double bond. Monoperoxysuccinic acid has been noted for its use in epoxidation reactions.

| Olefin Substrate | Oxidizing Agent | Product | Stereochemistry |

| General Alkene | Monoperoxysuccinic acid | Epoxide | syn-addition |

| cis-Alkene | Monoperoxysuccinic acid | cis-Epoxide | Stereospecific |

| trans-Alkene | Monoperoxysuccinic acid | trans-Epoxide | Stereospecific |

Sulfoxidation and Aminoxidation Processes: Selectivity and Catalysis in Oxidations

The nucleophilic nature of sulfides and amines allows for their ready oxidation by peroxy acids. The oxidation of sulfides with a peroxy acid can yield either a sulfoxide (B87167) or, with an excess of the oxidant, a sulfone. The selectivity of this reaction can often be controlled by the stoichiometry of the reagents and the reaction conditions. Diperoxy acids, such as diperoxyazelaic acid and by extension diperoxysuccinic acid, have been employed for these transformations.

Similarly, the oxidation of primary amines with peroxy acids can lead to nitroso or nitro compounds, while secondary amines can be converted to nitroxides and tertiary amines to amine oxides (N-oxides). The selectivity in these reactions is also a key consideration. The use of diperoxysuccinic acid has been mentioned in the context of sulfoxide-containing compounds in patent literature.

| Substrate | Oxidizing Agent | Product(s) | Key Considerations |

| Sulfide | Diperoxysuccinic acid | Sulfoxide / Sulfone | Stoichiometry of the oxidant determines the product. |

| Tertiary Amine | Diperoxysuccinic acid | Amine Oxide (N-oxide) | A common method for the synthesis of N-oxides. |

Remote Oxidation and Functionalization Strategies Using the Hydroperoxy Moiety

There is currently limited information available in the public domain regarding the use of this compound for remote oxidation and functionalization strategies. Such reactions typically involve the delivery of an oxygen atom to a remote, unactivated C-H bond, often guided by a directing group within the substrate molecule. While the concept is of significant interest in synthetic chemistry, specific applications involving this compound have not been detailed in the surveyed literature.

Decomposition and Rearrangement Mechanisms of this compound

Peroxy acids are known to be thermally sensitive compounds, and their decomposition can proceed through various pathways, including radical and non-radical mechanisms. The stability of a peroxy acid is influenced by its structure, the presence of impurities (especially transition metals), and the storage conditions.

Thermal Decomposition Pathways: Radical Generation and Subsequent Reactions

The thermal decomposition of peroxy acids can be initiated by the homolytic cleavage of the weak oxygen-oxygen bond in the hydroperoxy group, generating a carboxyl radical and a hydroxyl radical.

R-C(O)O-OH → R-C(O)O• + •OH

These highly reactive radicals can then participate in a cascade of subsequent reactions, including hydrogen abstraction from other molecules or further fragmentation. For instance, the carboxyl radical can decarboxylate to form an alkyl radical and carbon dioxide.

R-C(O)O• → R• + CO₂

In the case of this compound, the initially formed radicals could potentially lead to a complex mixture of products. The decomposition of succinic acid peroxide is known to occur upon heating, yielding succinic acid and oxygen. This suggests a pathway that may also be relevant to this compound. It is crucial to note that the decomposition of peroxy acids can be highly exothermic and potentially explosive, particularly in the presence of catalytic amounts of transition metal ions.

Photochemical Decomposition Mechanisms: Light-Induced Bond Homolysis

The peroxide bond (O-O) is the weakest bond in this compound and is susceptible to cleavage upon exposure to ultraviolet (UV) light. This process, known as photolysis or photochemical decomposition, proceeds via homolytic cleavage, where the O-O bond breaks symmetrically to produce two radical species. The low bond dissociation energy of peroxide O-O bonds (approximately 45 kcal/mol) makes them prone to homolysis. mdpi.com

The primary photochemical event is the homolytic scission of the O-O bond, generating a hydroxyl radical (•OH) and a 2-carboxy-2-oxypropyl radical.

R-O-O-H + hν (UV light) → R-O• + •OH (where R is the butanedioic acid backbone)

These highly reactive radical intermediates can then engage in a cascade of secondary reactions, such as hydrogen abstraction from other molecules or intramolecular rearrangements, leading to a variety of degradation products. Theoretical studies on hydrogen peroxide have shown that O-O bond homolysis proceeds through a hydrogen-bonded radical pair complex. researchgate.net In the context of organic hydroperoxides, molecule-induced homolysis can also occur, where the presence of other molecules facilitates the O-O bond cleavage. researchgate.net

Metal-Catalyzed Decomposition and Fenton-like Reactions (e.g., involving hydroxyl radicals)

In the presence of transition metal ions, particularly iron, this compound can undergo catalytic decomposition. This reactivity is analogous to the well-known Fenton and Fenton-like reactions. semanticscholar.org Fenton chemistry involves the reaction of iron(II) with hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH). semanticscholar.orgnih.gov A similar "Fenton-like" reaction can occur with organic hydroperoxides.

The key steps involving this compound (R-OOH) and an iron catalyst are:

Initiation (Reduction of Hydroperoxide): Iron(II) reduces the hydroperoxide, leading to homolytic cleavage of the O-O bond to form an alkoxy radical and a hydroxide (B78521) ion, while the iron is oxidized to iron(III). mdpi.comsemanticscholar.org

Propagation (Fenton-like cycle): The generated iron(III) can then react with another molecule of the hydroperoxide to regenerate iron(II), producing a peroxyl radical (R-OO•) and a proton. semanticscholar.org

The net result is the catalytic decomposition of the hydroperoxide into radical species that can oxidize other organic substrates. copernicus.org The active oxidizing intermediate has long been debated, with evidence suggesting the formation of not only hydroxyl radicals but also high-valent iron species like the ferryl ion (Fe(IV)=O), depending on the reaction conditions such as pH and the nature of the ligands. nih.govgoogle.com Heterogeneous iron oxide catalysts can also facilitate these Fenton-like reactions, offering the advantage of easier catalyst recovery. encyclopedia.pub

| Reaction Step | General Equation | Description |

|---|---|---|

| Initiation | Fe2+ + R-OOH → Fe3+ + R-O• + OH− | Iron(II) catalyzes the homolytic cleavage of the hydroperoxide O-O bond, generating a reactive alkoxy radical. mdpi.comsemanticscholar.org |

| Propagation | Fe3+ + R-OOH → Fe2+ + R-OO• + H+ | Iron(III) is reduced back to iron(II) by another hydroperoxide molecule, creating a peroxyl radical and continuing the catalytic cycle. semanticscholar.org |

| Radical Reactions | R-O• / •OH + Substrate → Oxidized Products | The generated radicals are powerful, non-selective oxidants that can degrade organic compounds. semanticscholar.org |

Intramolecular Rearrangements and Cyclization Reactions (e.g., lactone formation from hydroxy acids)

The bifunctional nature of this compound allows for intramolecular reactions. While direct cyclization involving the hydroperoxy group is complex, a common pathway involves its initial reduction to the corresponding alcohol, 2-hydroxybutanedioic acid (more commonly known as malic acid).

Once formed, 2-hydroxybutanedioic acid can undergo intramolecular esterification (lactonization) to form a cyclic ester, or lactone. pearson.comvaia.com This reaction involves the nucleophilic attack of the hydroxyl group onto the carbonyl carbon of one of the carboxylic acid groups, followed by the elimination of a water molecule. nih.govasianpubs.orgnih.gov The stability of the resulting ring structure is a major driving force for this reaction. asianpubs.org However, for 2-hydroxybutanedioic acid, the formation of a four-membered β-lactone is less favorable than the formation of five- or six-membered rings due to ring strain. asianpubs.org

Alternative reactions for dicarboxylic acids like butanedioic acid upon heating include the formation of cyclic anhydrides, which is a more likely pathway for this particular carbon skeleton. google.comacs.org

Derivatization and Functional Group Interconversions for Research Applications

For research purposes, the functional groups of this compound can be chemically modified. Such derivatizations are crucial for creating molecular probes, altering solubility, or studying the specific role of each functional group.

Esterification and Amidation of Carboxylic Acid Moieties for Targeted Research

The two carboxylic acid groups of this compound can be converted into esters or amides. These reactions are among the most fundamental transformations in organic and medicinal chemistry. mdpi.comencyclopedia.pub

Esterification: This reaction is typically performed by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. google.com For a sensitive substrate like a hydroperoxide, mild conditions would be necessary to avoid decomposition. Methods using condensing agents like hydrogen peroxide or reactions under supercritical conditions have been developed to improve yields and reduce harshness. researchgate.netasianpubs.org

Amidation: The direct formation of amides from carboxylic acids and amines is a common strategy. researchgate.net Catalytic methods using agents such as niobium pentoxide (Nb₂O₅) or various boronic acids can facilitate this transformation under milder conditions, which would be essential to preserve the integrity of the hydroperoxy group. mdpi.comresearchgate.net The synthesis of mono-amides from dicarboxylic acids can proceed through a cyclic anhydride (B1165640) intermediate. dntb.gov.ua

These derivatizations can be used to attach fluorescent tags, affinity labels, or to build more complex molecules for targeted biological or materials science research.

| Reaction | Reagents | Product | Application Note |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Mild Acid Catalyst | Diester | Modifies solubility and allows for the introduction of functional handles. Requires mild conditions to prevent hydroperoxide decomposition. google.com |

| Amidation | Amine (R'-NH₂), Coupling Agent/Catalyst | Diamide | Creates stable amide bonds, common in biologically active molecules and polymers. researchgate.net Catalysis is key to achieving high yields under mild conditions. mdpi.com |

Mechanistic Studies of the Reduction of the Hydroperoxy Group

The reduction of the hydroperoxy group to a hydroxyl group (-OH) is a key transformation. Mechanistic studies of this process provide insight into antioxidant pathways and cellular redox signaling. In biological systems, organic hydroperoxides are detoxified by specific enzymes. semanticscholar.org

For example, the organic hydroperoxide resistance (Ohr) protein utilizes a cysteine-based redox sensor (OhrR) to detect and regulate the detoxification of organic hydroperoxides. semanticscholar.orgnih.gov The mechanism involves the oxidation of a cysteine residue in the protein by the hydroperoxide, which forms a transient sulfenic acid intermediate (Cys-SOH). nih.govnih.gov This initial reaction effectively reduces the hydroperoxide to its corresponding alcohol. Further reaction, often with another thiol, completes the catalytic cycle of the enzyme. semanticscholar.org Glutathione peroxidases represent another major enzymatic system for the reduction of organic hydroperoxides. orgsyn.org

Chemically, the reduction can be achieved with various reducing agents. Understanding the mechanism, whether it involves two-electron transfer or radical pathways, is crucial for controlling the reaction outcome.

Formation of Anhydrides and Cyclic Esters (Lactones) from Reactivity

The dicarboxylic acid structure of this compound, being a substituted succinic acid, allows for the formation of a five-membered cyclic anhydride upon heating or treatment with a dehydrating agent like acetic anhydride or thionyl chloride. pearson.comwikipedia.orgnih.gov The reaction proceeds via an intramolecular nucleophilic acyl substitution, where a hydroxyl group from one carboxylic acid attacks the carbonyl of the other, eliminating water. pearson.comvaia.com This cyclization is a characteristic reaction of butanedioic (succinic) and pentanedioic (glutaric) acids. google.com The stability of the hydroperoxy group under the often harsh conditions required for anhydride formation would be a significant concern.

As mentioned in section 3.2.4, the formation of a cyclic ester (lactone) is also a potential transformation pathway. vaia.com This would likely occur after the hydroperoxy group is reduced to a hydroxyl group, creating the necessary hydroxy acid precursor for intramolecular esterification. pearson.comnih.gov

Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation

Spectroscopic Probing of Structure-Reactivity Relationships

Spectroscopic techniques offer a powerful arsenal (B13267) for probing the structural and dynamic properties of molecules, providing invaluable insights into their behavior in various environments.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution and for studying dynamic processes such as conformational changes. For a molecule like succinic acid, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.

In ¹H NMR spectra of succinic acid, the methylene (B1212753) protons (CH₂) typically appear as a singlet, while the acidic protons of the carboxyl groups are also observed. researchgate.netchemicalbook.com The chemical shift of these protons can be influenced by the solvent and the ionization state of the acid. nih.gov For instance, the ¹H NMR spectrum of succinic acid in D₂O shows a signal for the methylene protons at approximately 2.67 ppm. chemicalbook.com In DMSO-d₆, the methylene protons appear around 2.4 ppm, and the carboxylic acid protons are observed at a much higher chemical shift, around 12.2 ppm, due to the strong deshielding effect of the carboxyl group. chemicalbook.com

The conformational preferences of succinic acid, particularly the equilibrium between its anti and gauche conformers, have been a subject of extensive NMR studies. nih.gov The relative populations of these conformers can be influenced by the solvent polarity and the ionization state of the molecule. nih.gov By analyzing the coupling constants between protons, it is possible to gain insights into the dihedral angles and thus the preferred conformations in solution.

Interactive Table: ¹H and ¹³C NMR Chemical Shifts of Succinic Acid

| Nucleus | Solvent | Chemical Shift (ppm) | Reference |

| ¹H (CH₂) | D₂O | 2.671 | chemicalbook.com |

| ¹H (COOH) | DMSO-d₆ | 12.2 | chemicalbook.com |

| ¹H (CH₂) | DMSO-d₆ | 2.425 | chemicalbook.com |

| ¹³C (CH₂) | DMSO-d₆ | 33.7 | aip.org |

| ¹³C (COOH) | DMSO-d₆ | 177.6 | aip.org |

Note: Chemical shifts are referenced to TMS.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is exceptionally sensitive to the vibrational modes of molecules and provides critical information about functional groups, molecular symmetry, and intermolecular interactions, particularly hydrogen bonding. aip.orgnih.gov

In the solid state, succinic acid molecules form extensive hydrogen-bonded networks. The FT-IR and Raman spectra of crystalline succinic acid exhibit characteristic bands corresponding to the O-H stretching of the carboxylic acid groups, C=O stretching, C-O stretching, and various bending and rocking modes of the methylene groups. researchgate.netresearchgate.net The O-H stretching band is typically broad and shifted to lower frequencies (around 3200 cm⁻¹) due to strong intermolecular hydrogen bonding. researchgate.net The C=O stretching vibration appears as a strong band in the region of 1700-1725 cm⁻¹. researchgate.net

The analysis of these vibrational modes, often aided by isotopic substitution (e.g., deuteration), allows for a detailed understanding of the hydrogen bond dynamics and the conformational state of the molecule in the crystal lattice. researchgate.net Theoretical calculations are often employed in conjunction with experimental spectra to assign the observed vibrational bands to specific molecular motions. aip.org

Interactive Table: Key Vibrational Frequencies of Succinic Acid

| Vibrational Mode | Experimental Frequency (cm⁻¹) (KBr) | Theoretical Frequency (cm⁻¹) (B3LYP) | Reference |

| O-H stretching | ~3200 | - | researchgate.net |

| CH₂ asymmetric stretching | 2960 | 2966 | aip.org |

| CH₂ symmetric stretching | 2900 | 2907 | aip.org |

| C=O stretching | 1700 | 1705 | aip.org |

| C-C stretching | 910 | 915 | aip.org |

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, enabling the identification of molecules and the elucidation of fragmentation patterns. In the context of mechanistic studies, MS can be employed to identify reaction intermediates and products, providing crucial evidence for proposed reaction pathways.

For succinic acid, mass spectrometry can be used for its quantification in various matrices. creative-proteomics.comnih.gov Under electrospray ionization (ESI) in negative mode, succinic acid readily deprotonates to form the [M-H]⁻ ion with an m/z of 117. uab.edumtc-usa.com Further fragmentation of this ion in tandem mass spectrometry (MS/MS) experiments can provide structural information. A common fragmentation pathway involves the loss of CO₂ to produce a fragment ion at m/z 73. uab.edu This characteristic mass transition (117 -> 73) is often used for the sensitive and specific quantification of succinic acid in complex samples. uab.edu The ability to detect and quantify related metabolites can offer insights into biochemical pathways involving succinic acid. creative-proteomics.com

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.gov In the study of reaction mechanisms, particularly those involving oxidation or reduction processes, EPR can provide direct evidence for the involvement of radical intermediates. dntb.gov.ua

While stable radicals of succinic acid are not common, EPR can be a vital tool in studying its reactions where radical species might be generated. For instance, in advanced oxidation processes, hydroxyl radicals (•OH) could react with succinic acid, leading to the formation of carbon-centered radicals. These short-lived radicals can often be detected using a technique called spin trapping, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be observed by EPR. researchgate.netresearchgate.net The hyperfine splitting pattern of the resulting EPR spectrum can provide information about the structure of the original transient radical.

The crystal structure of succinic acid has been determined, revealing a monoclinic crystal system. researchgate.net These studies have provided precise measurements of the C-C and C-O bond lengths and the C-C-C bond angles. nih.gov Importantly, X-ray crystallography has elucidated the extensive network of intermolecular hydrogen bonds between the carboxylic acid groups of neighboring succinic acid molecules, which dictates the crystal packing and influences its physical properties. nih.gov Analysis of crystalline complexes of succinic acid with other molecules, such as amino acids, can reveal variations in ionization state and molecular aggregation. nih.gov

Role in Specific Advanced Chemical Systems and Processes

Precursor in the Synthesis of Functional Organic Materials (e.g., reactive monomers for controlled polymerization)

2-Hydroperoxybutanedioic acid, while not extensively documented as a primary precursor in materials science, possesses latent reactivity that makes it a theoretical candidate for the synthesis of functional organic materials. The hydroperoxide group (-OOH) can serve as a source of radicals upon thermal or chemical initiation, a property widely exploited in polymer chemistry. copernicus.org This allows it to potentially act as an initiator for free-radical polymerization.

The synthesis of such reactive monomers would likely involve a multi-step process, starting with the protection of the hydroperoxide group, followed by esterification, and then deprotection. The resulting monomer could then be used in various controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to produce well-defined polymers with unique functionalities. copernicus.orgresearchgate.net

Table 1: Theoretical Reactive Monomers Derived from this compound

| Monomer Name | Structure | Potential Application |

| 2-(2-(methacryloyloxy)ethoxy)-2-oxoethyl 2-hydroperoxybutanedioate | HOO-CH(COOH)-CH2-COO-(CH2)2-O-C(O)C(CH3)=CH2 | Grafting from polymer backbones |

| Bis(2-vinyl) 2-hydroperoxybutanedioate | HOO-CH(COOCH=CH2)-CH2-COOCH=CH2 | Cross-linkable polymers |

Note: The data in this table is theoretical and for illustrative purposes, as specific synthesis and application data for these monomers are not available in the reviewed literature.

Role in Advanced Oxidation Processes (AOPs) as a Model Hydroperoxide

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. mdpi.comspartanwatertreatment.com Organic hydroperoxides, including in theory this compound, can play a significant role in these processes, particularly in Fenton-like reactions.

The presence of the dicarboxylic acid moiety in this compound could influence its behavior in AOPs. The carboxylic acid groups can affect its solubility and its ability to chelate metal ions, potentially modulating the efficiency of radical generation. Furthermore, the decomposition of this compound itself would lead to the formation of other organic species, which would also be subject to oxidation. researchgate.net

Table 2: Representative Hydroxyl Radical Yields from Selected Organic Compounds in AOPs

| Compound | Process | Hydroxyl Radical Yield (%) | Reference |

| Formaldehyde | Photolysis of Nitrate | ~10 | copernicus.orgcopernicus.org |

| Octanal | Photolysis of Nitrate | ~24 | copernicus.orgcopernicus.org |

| Octanedioic Acid | Photolysis of Nitrate | ~12 | copernicus.orgcopernicus.org |

| This compound | Fenton-like (Theoretical) | Not Determined |

Note: The data for this compound is not available and is included for comparative context. The provided yields are from a study on hydroxyl radical-induced formation of hydrogen peroxide and may not directly reflect yields in all AOPs.

Interactions with Model Biochemical Systems: Mechanistic Studies (e.g., enzymatic mimetic reactions, not clinical)

The interaction of this compound with biochemical systems is an area where direct research is limited. However, by examining the behavior of related compounds, we can infer potential mechanistic pathways. The presence of both a hydroperoxide and dicarboxylic acid functionality suggests that this molecule could interact with various enzymatic systems.

For instance, peroxidases are enzymes that catalyze the reduction of hydroperoxides. researchgate.net It is plausible that this compound could act as a substrate for certain peroxidases, undergoing reduction of the hydroperoxide group to a hydroxyl group, thereby forming 2-hydroxysuccinic acid (malic acid). The kinetics and specificity of such a reaction would depend on the specific enzyme and its active site architecture.

Furthermore, the dicarboxylic acid structure is a common motif in metabolic pathways. Enzymes involved in the metabolism of dicarboxylic acids, such as those in the peroxisomal β-oxidation pathway, could potentially interact with this compound. nih.gov However, the presence of the hydroperoxide group would likely alter its recognition and processing by these enzymes compared to their natural substrates. Mechanistic studies using enzyme mimics or isolated enzymes would be necessary to elucidate the specific interactions and transformations that might occur.

Atmospheric Chemistry: Formation of Secondary Organic Aerosols (SOA) via Hydroperoxide Pathways

Secondary organic aerosols (SOAs) are a significant component of atmospheric particulate matter and are formed through the oxidation of volatile organic compounds (VOCs). Organic hydroperoxides are known to be key intermediates in the formation and growth of SOA particles. copernicus.orgcopernicus.orgbaaqmd.gov While the direct formation of this compound in the atmosphere has not been explicitly detailed, it is mechanistically plausible through the oxidation of unsaturated dicarboxylic acids or related precursors.

The formation of hydroperoxides in the atmosphere often occurs through the reaction of peroxy radicals (RO₂) with the hydroperoxyl radical (HO₂). copernicus.org These reactions are in competition with reactions of RO₂ with nitric oxide (NO), which lead to different products. Therefore, the atmospheric concentration of this compound, if formed, would be dependent on the levels of NOx and other atmospheric oxidants.

Once formed, this compound would be a relatively low-volatility compound due to its two carboxylic acid groups and the hydroperoxide group, making it likely to partition into the aerosol phase. Within the aerosol, it could participate in further reactions, such as acid-catalyzed decomposition or reactions with other organic molecules, contributing to the aging and chemical evolution of the SOA. researchgate.net

Geochemical Transformations and Organic Matter Cycling: Mechanistic Insights

The role of this compound in geochemical transformations and organic matter cycling is another area where specific research is lacking. However, the general behavior of dicarboxylic acids and hydroperoxides in soil and aquatic environments can provide some mechanistic insights.

Dicarboxylic acids are known components of soil organic matter and are involved in various biogeochemical processes, including mineral weathering and nutrient cycling. researchgate.net The reactivity of the hydroperoxide group in this compound would make it a labile component of dissolved organic matter. It could undergo decomposition catalyzed by transition metals present in minerals or through microbial activity. scispace.com

The decomposition of this compound in soil could contribute to the cycling of carbon and oxygen. Its degradation would likely produce smaller, more readily biodegradable organic acids, which could then be utilized by soil microorganisms. The transient nature of such a hydroperoxide would make it a dynamic intermediate in the complex web of reactions that constitute the transformation of organic matter in geochemical systems.

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Techniques for Separation and Quantification of Reaction Products and Intermediates

Chromatographic methods are fundamental to the analysis of 2-Hydroperoxybutanedioic acid and its associated reaction products. These techniques separate components from a complex mixture for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection for Organic Acids

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile, polar organic acids like this compound. nih.govsigmaaldrich.com The separation can be achieved on various stationary phases, with reversed-phase (RP) and ion-exchange columns being the most common. core.ac.ukoiv.int

For reversed-phase HPLC, C18 columns are frequently employed. nih.gov To analyze organic acids in their neutral, molecular state, the mobile phase is typically an acidified aqueous solution, such as phosphate (B84403) or sulfate (B86663) buffers, often mixed with a small amount of an organic modifier like methanol (B129727) or acetonitrile. tandfonline.comub.edu This suppresses the ionization of the carboxylic acid groups, enhancing their retention on the nonpolar stationary phase. ub.edu Detection is commonly performed using a UV-Vis or a Photo-Diode Array (PDA) detector, typically at a low wavelength around 210 nm where the carboxyl group absorbs. nih.gov

Ion-exchange chromatography offers an alternative separation mechanism based on the ionic interactions between the charged analytes and the stationary phase. oiv.intshimadzu.com Ion-exclusion chromatography, a subset of HPLC, is particularly effective for separating weak acids and is considered a first choice for complex organic acid mixtures. shimadzu.com

Table 1: Typical HPLC Conditions for Organic Acid Analysis

| Parameter | Reversed-Phase (RP) HPLC | Ion-Exclusion HPLC |

|---|---|---|

| Stationary Phase | C18, AQ-C18 sigmaaldrich.comtandfonline.com | Strong Cation-Exchange Resin (H+ form) oiv.int |

| Mobile Phase | Acidified water/buffer (e.g., KH2PO4, H3PO4) with optional organic modifier (Methanol, Acetonitrile) core.ac.uktandfonline.com | Dilute strong acid (e.g., H2SO4, HClO4) oiv.intnih.gov |

| pH | Low pH (e.g., 2.1 - 2.7) to suppress ionization core.ac.ukub.edu | Acidic (e.g., < 3) nih.gov |

| Detection | UV/PDA at 210 nm tandfonline.comnih.gov | UV, Conductivity shimadzu.com |

| Analytes | Tartaric acid, Malic acid, Succinic acid, Citric acid, Acetic acid oiv.intub.edu | Oxalic acid, Citric acid, Formic acid, Lactic acid, Acetic acid nih.govshimadzu.com |

Gas Chromatography (GC) with Derivatization Strategies for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. youtube.com However, polyfunctional organic acids such as this compound are non-volatile and thermally labile due to their polar carboxyl and hydroperoxy functional groups. colostate.edu Therefore, a derivatization step is essential to convert them into volatile and more stable forms suitable for GC analysis. colostate.eduresearchgate.net

The primary goal of derivatization is to replace the active hydrogen atoms in the hydroxyl, carboxyl, and hydroperoxy groups with less polar, more stable moieties. colostate.edu This process reduces the polarity, increases the volatility, and improves the chromatographic peak shape and detection sensitivity. researchgate.net

Common derivatization strategies for organic acids include:

Silylation: This is one of the most popular methods, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govresearch-solution.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are widely used. research-solution.comsigmaaldrich.com TBDMS derivatives are generally more stable than TMS derivatives. sigmaaldrich.com

Alkylation/Esterification: This involves converting carboxylic acids into their corresponding esters (e.g., methyl, ethyl, or butyl esters). colostate.edu Reagents such as diazomethane (B1218177) or alcohols in the presence of an acid catalyst (e.g., BF3, BCl3) are used. colostate.edu Pentafluorobenzyl bromide (PFBBr) is another effective reagent that creates derivatives highly sensitive to electron capture detection (ECD). research-solution.comoup.com

Acylation: This process introduces an acyl group, converting compounds with active hydrogens into esters, thioesters, and amides. research-solution.com Fluoroacyl derivatives, in particular, can significantly enhance detection. jfda-online.com

The selection of the derivatization reagent depends on the specific functional groups present in the analyte and the desired analytical outcome. researchgate.net For this compound, a two-step derivatization might be necessary to effectively modify both the carboxylic acid and the hydroperoxy groups.

Table 2: Common Derivatization Reagents for GC Analysis of Organic Acids

| Derivatization Type | Reagent | Abbreviation | Target Functional Groups | Key Advantages |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -COOH, -OH, -SH, -NH | Popular, high yields, rapid reaction research-solution.com |

| Silylation | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -COOH, -OH, -SH, -NH | Forms stable TBDMS derivatives sigmaaldrich.com |

| Alkylation | Pentafluorobenzyl Bromide | PFBBr | Carboxylic acids, Phenols | Creates derivatives suitable for sensitive Electron Capture Detection (ECD) research-solution.com |

| Alkylation | Alcohols (e.g., Methanol) with catalyst (e.g., BF3) | - | Carboxylic acids | Forms various esters (e.g., methyl esters) colostate.edu |

Electrochemical Methods for Detection of Reactive Oxygen Species and Peroxides in Research Studies

Electrochemical methods offer a highly sensitive and selective approach for detecting and quantifying peroxides and other reactive oxygen species (ROS). rsc.orgnih.gov These techniques are particularly valuable in research studies for monitoring the formation or consumption of the hydroperoxide group in this compound. researchgate.net The advantages of electrochemical sensors include high sensitivity, rapid response times, portability, and cost-effectiveness compared to other methods. nih.govdigitellinc.com

The detection is typically based on the electrochemical reduction or oxidation of the peroxide at an electrode surface. Amperometry and voltammetry are the most common techniques employed. rsc.org

Amperometric sensors measure the current generated by the analyte's oxidation or reduction at a constant applied potential. This provides a direct correlation between the current and the analyte concentration. rsc.org

Voltammetric sensors measure the current as the potential is varied, providing information about the redox properties of the analyte.

The performance of these sensors heavily depends on the electrode material. While noble metals like platinum and palladium can be used, modern research focuses on modifying electrode surfaces to enhance performance. digitellinc.com Modifications can include:

Nanomaterials: Gold or palladium nanoparticles deposited on substrates like boron-doped diamond (BDD) or graphene can significantly increase the electroactive surface area and catalytic activity, leading to lower detection limits. digitellinc.com

Enzymes and Biomimetic Materials: Immobilizing enzymes like horseradish peroxidase or redox proteins like cytochrome c can create highly specific biosensors. rsc.org Metal-organic frameworks (MOFs) and porphyrin-based materials are also explored as catalysts for peroxide detection. researchgate.netrsc.org

These sensors can detect hydrogen peroxide, a common ROS, at micromolar (µM) to nanomolar (nM) concentrations, demonstrating their high sensitivity. rsc.orgnih.gov

Table 3: Examples of Electrochemical Sensors for Peroxide Detection

| Electrode System | Analyte | Technique | Limit of Detection (LOD) | Key Feature |

|---|---|---|---|---|

| Cytochrome c / Reduced Graphene Oxide on Glassy Carbon rsc.org | H₂O₂ | Amperometry | 2.3 µM | Biosensor with direct electron transfer rsc.org |

| Tris(3-hydroxypyridin-4-one) (THP) based nih.gov | H₂O₂ | Electrochemical Probe | 144 nM | Organic material sensor with high sensitivity nih.gov |

| Bi₂Te₃-based illinois.edu | H₂O₂ | Amperometry | 0.016 µM | Low-cost, reusable sensor illinois.edu |

| Palladium Nanoparticles on Boron-Doped Diamond digitellinc.com | H₂O₂ | Chronoamperometry | - | Resistant to protein-fouling digitellinc.com |

| Copper Porphyrinic Nanosheet on Bi-MOF rsc.org | H₂O₂ | Differential Pulse Voltammetry | 0.20 µM | Nanocomposite with high electrochemical performance rsc.org |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis and Structural Confirmation of Reactivity Products

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the unambiguous identification of compounds in complex mixtures. shimadzu.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are paramount for the structural confirmation of this compound and its reaction products.

LC-MS/MS combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov After separation on an LC column, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. The first mass analyzer selects the precursor ion (the molecular ion of the target compound), which is then fragmented. The second mass analyzer separates these fragments, creating a unique fragmentation pattern that serves as a structural fingerprint for the compound. This method allows for the quantification of analytes in complex biological or chemical matrices with high accuracy and precision. nih.gov

GC-MS/MS operates on a similar principle but is used for volatile compounds or those that have been made volatile through derivatization. youtube.comacs.org The gas chromatograph separates the derivatized analytes, which are then ionized, typically by electron impact (EI). oup.com The resulting mass spectrum provides detailed structural information. libretexts.org The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for confirming the identity of trace-level components in complex reaction mixtures. acs.org For instance, researchers can confirm reaction mechanisms by using isotope-labeled reactants and tracking the isotopes in the products via GC-MS. shimadzu.com

Table 4: Potential Mass Spectrometry Parameters for Derivatized this compound

| Derivative | Ionization Mode | Precursor Ion (m/z) | Potential Product Ions (m/z) | Analytical Purpose |

|---|---|---|---|---|

| Bis(trimethylsilyl) ester | EI | [M]+ or [M-15]+ | Fragments from loss of TMS groups, CO₂, etc. | Structural confirmation of silylated acid |

| Pentafluorobenzyl ester | NCI | [M-181]⁻ | Fragments corresponding to the acid structure | Highly sensitive quantification |

| TBDMS ester/ether | EI | [M-57]+ | Fragments from loss of t-butyl or TBDMS groups | Identification of stable derivatives |

Note: The m/z values are hypothetical and depend on the exact derivative and ionization conditions.

In Situ and Operando Spectroscopic Techniques for Real-Time Reaction Monitoring

In situ and operando spectroscopy are powerful analytical methodologies for studying chemical reactions under actual operating conditions. numberanalytics.comnumberanalytics.com The term operando, from the Latin for "working," signifies that the spectroscopic characterization is performed simultaneously with the measurement of catalytic activity or reaction progress. wikipedia.org These techniques provide real-time information about the catalyst's structure and the evolution of reactants, intermediates, and products, offering deep insights into reaction mechanisms. inl.gov

For the study of reactions involving this compound, these techniques can monitor the formation and disappearance of this key intermediate in real-time. wikipedia.org This is crucial for understanding its stability, reaction kinetics, and the factors that influence its pathway.

Key techniques include:

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are sensitive to changes in chemical bonds. They can track the evolution of functional groups like C=O (carboxyl), O-O (peroxide), and C-O, allowing researchers to follow the conversion of precursors, the appearance of this compound, and its subsequent transformation. wikipedia.orgyoutube.com

UV-Vis Spectroscopy: This technique can monitor changes in electronic transitions, which is useful if the reactants, intermediates, or products have distinct chromophores. wikipedia.org

X-ray Absorption Spectroscopy (XAS): When a solid catalyst is involved, XAS can provide information about the oxidation state and local coordination environment of the catalytic metal centers during the reaction. numberanalytics.com

By combining the spectroscopic data with kinetic measurements, a comprehensive picture of the reaction mechanism can be constructed. This allows for the identification of active catalytic sites, transient intermediates, and potential deactivation pathways. numberanalytics.com

Table 5: Comparison of In Situ/Operando Spectroscopic Techniques

| Technique | Information Provided | Application to this compound Study |

|---|---|---|

| Raman Spectroscopy | Vibrational modes of functional groups (e.g., O-O, C=O). youtube.com | Real-time monitoring of peroxide and carboxyl group concentrations. |

| Infrared (IR) Spectroscopy | Vibrational modes, particularly for polar bonds. numberanalytics.com | Tracking changes in functional groups during reaction; identifying intermediates. |

| UV-Vis Spectroscopy | Electronic transitions, chromophores. wikipedia.org | Monitoring species with UV-Vis absorbance as they form and decay. |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and coordination environment of metals. numberanalytics.com | Understanding the state of a metal catalyst during the formation/degradation of the hydroperoxide. |

Future Directions and Interdisciplinary Research Opportunities

Development of Novel Catalytic Systems for Selective Transformations of 2-Hydroperoxybutanedioic Acid

The development of sophisticated catalytic systems will be paramount to unlocking the synthetic potential of this compound. Research in this area can be expected to focus on achieving high selectivity in transformations involving the hydroperoxide and carboxylic acid functionalities.

Future research will likely target the design of catalysts for specific transformations. For instance, catalysts will be needed for the controlled reduction of the hydroperoxide group to a hydroxyl group, yielding 2-hydroxysuccinic acid (malic acid), or its complete removal to form succinic acid. Conversely, selective oxidation reactions at other positions on the carbon backbone, while preserving the hydroperoxide, will require highly specific catalytic approaches.

Inspiration for these catalytic systems can be drawn from existing research on related molecules. For example, the hydrogenation of succinic acid to 1,4-butanediol (B3395766) (BDO) has been achieved with high yields using catalysts like phosphotungstic acid and CuFeAl systems. rsc.org Similarly, FeOx-modified Pd catalysts have demonstrated tunable selectivity in the hydrogenation of succinic acid to 1,4-butanediol, γ-butyrolactone, and tetrahydrofuran. rsc.org These systems could be adapted and modified to control the reactivity of this compound.

The table below illustrates potential catalytic transformations and the types of catalysts that could be explored for this compound, based on analogous reactions.

Table 1: Potential Catalytic Transformations of this compound

| Transformation | Product | Potential Catalyst Type |

| Selective hydroperoxide reduction | Malic Acid | Supported noble metal catalysts (e.g., Pd/C, Pt/C) |

| Complete reduction | Succinic Acid | Bimetallic catalysts (e.g., Ru-Sn/Al2O3) |

| Oxidative decarboxylation | Malonic Acid | Transition metal complexes (e.g., Fe, Cu) |

| Epoxidation of an unsaturated precursor | Precursor to this compound | Peroxy acid-based systems (e.g., m-CPBA) |

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis and process optimization. For a molecule like this compound, where experimental data may be scarce, ML models can be invaluable for predicting reaction outcomes and identifying optimal reaction conditions.

By training on datasets from related hydroperoxide and dicarboxylic acid reactions, ML algorithms could predict the most likely products of a given reaction, estimate yields, and suggest optimal temperatures, pressures, and catalyst choices. This predictive power can significantly reduce the experimental effort required to explore the chemical space of this compound.

Exploration of Bio-inspired Hydroperoxide Chemistry and its Synthetic Applications

Nature offers a vast blueprint for selective chemical transformations. Bio-inspired catalysis, which mimics the action of enzymes, presents a promising avenue for the controlled synthesis and manipulation of this compound.

Enzymes such as peroxygenases are known to catalyze the hydroxylation of various substrates with high selectivity. researchgate.net Investigating the potential of engineered enzymes or synthetic mimics of these enzymes to act on butanedioic acid derivatives could lead to green and efficient synthetic routes to this compound. For instance, the enzymatic Kolbe–Schmitt reaction has been used for the de novo biosynthesis of 2-hydroxyterephthalic acid, demonstrating the power of biocatalysis in synthesizing functionalized acids. ncert.nic.inwikipedia.org

The development of such bio-inspired systems would not only provide sustainable synthetic methods but could also offer enantioselective transformations, which are crucial for applications in pharmaceuticals and fine chemicals.

Elucidating the Role of this compound in Complex Chemical Environments

Dicarboxylic acids, such as succinic acid, are known to be present in atmospheric aerosols and can influence atmospheric processes. nih.gov Given its structure, this compound could potentially play a role in atmospheric chemistry, particularly in the formation and growth of secondary organic aerosols (SOA).

Future research should focus on investigating the formation of this compound under atmospheric conditions, for example, through the oxidation of succinic acid or related compounds. Understanding its reactivity with atmospheric oxidants like hydroxyl radicals and its photostability will be crucial in determining its atmospheric lifetime and impact.

Laboratory studies and computational modeling will be essential to unravel the potential role of this compound in complex environments, including its contribution to the chemical composition of atmospheric particles and its potential effects on air quality and climate.

Synergistic Research Across Computational and Experimental Chemistry for Comprehensive Understanding

A comprehensive understanding of this compound will necessitate a close collaboration between computational and experimental chemists. Quantum chemical calculations can provide deep insights into the molecule's electronic structure, stability, and reaction mechanisms at a level of detail that is often inaccessible through experiments alone.

Computational studies can be used to predict spectroscopic signatures (e.g., NMR, IR spectra), which can then be used to guide the identification and characterization of the compound in experimental settings. nih.gov Furthermore, theoretical calculations can help in designing experiments by predicting reaction barriers and identifying promising catalytic systems.

The synergy between theory and experiment will be a powerful engine for advancing our knowledge of this compound, from its fundamental properties to its potential applications.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for 2-Hydroperoxybutanedioic acid?

- Methodological Answer : Synthesis typically involves controlled oxidation of maleic or fumaric acid derivatives using hydrogen peroxide under acidic conditions. For instance, reacting dihydroxybutanedioic acid with H₂O₂ in the presence of a catalyst (e.g., Fe²⁺/Fe³⁺) at 0–5°C can yield the hydroperoxide derivative. Purification via recrystallization or column chromatography is critical to remove peroxidic byproducts. Reaction efficiency depends on pH, temperature, and stoichiometric ratios of reagents .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and adjust H₂O₂ concentration to minimize over-oxidation.

Q. How should researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm the presence of the hydroperoxy (-OOH) group via characteristic proton shifts (δ 8–10 ppm in D₂O) .

- IR : Identify O-H stretching (2500–3300 cm⁻¹) and peroxide O-O bonds (800–900 cm⁻¹).

- HPLC : Use reverse-phase columns with UV detection (210 nm) to assess purity (>95% ideal for experimental reproducibility).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for weighing and reactions .

- Storage : Store in amber glass bottles at 2–8°C, away from reducing agents and metals. Label containers with hazard symbols for peroxides .

- Spill Management : Neutralize spills with sodium bicarbonate or ferrous sulfate solutions before disposal.

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical configuration of this compound?

- Methodological Answer : Stereoselectivity arises from chiral catalysts or templating agents. For example, using L-proline as a catalyst in aqueous H₂O₂ can favor the R-enantiomer. Advanced techniques include:

- Circular Dichroism (CD) : To determine enantiomeric excess.

- X-ray Crystallography : Resolve absolute configuration .

Q. What strategies resolve discrepancies in reported thermodynamic stability data for this compound?

- Methodological Answer :

- DSC/TGA : Measure decomposition temperatures under inert vs. oxidative atmospheres.

- Kinetic Studies : Compare degradation rates in buffered solutions (pH 3–7) to identify pH-dependent stability thresholds.

Q. What role does this compound play in radical-mediated oxidation pathways?

- Methodological Answer : The compound acts as a radical initiator in Fenton-like reactions. Key experimental designs include:

- EPR Spectroscopy : Detect hydroxyl radicals (•OH) generated during H₂O₂ cleavage.

- Kinetic Trapping : Use spin traps like DMPO to quantify radical species in biological or environmental systems .

- Biological Relevance : Study its interaction with antioxidant enzymes (e.g., catalase, peroxidase) to model oxidative stress responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.